

Spectroscopic and Synthetic Profile of 4-Iodo-7-Azaindole: A Technical Guide

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Compound of Interest

Compound Name: **4-Iodo-7-azaindole**

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This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for **4-iodo-7-azaindole** (also known as 4-iodo-1H-pyrrolo[2,3-b]pyridine), a key heterocyclic compound in medicinal chemistry and drug development. Due to the limited availability of complete, published spectroscopic datasets for **4-iodo-7-azaindole**, this guide includes confirmed mass spectrometry data for the target compound and representative Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy data from the structurally analogous 4-chloro-7-azaindole for illustrative purposes. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Spectroscopic Data

The following tables summarize the available and representative spectroscopic data for **4-iodo-7-azaindole** and its chloro-analogue.

Table 1: Mass Spectrometry Data for 4-Iodo-7-Azaindole

Parameter	Value	Reference
Molecular Formula	C ₇ H ₅ IN ₂	[1]
Molecular Weight	244.03 g/mol	[1]
Mass Spectrum (ES+)	m/z 245 [M+H] ⁺	[1]

Table 2: Representative ^1H NMR Data for 4-Chloro-7-azaindole

Note: Data for 4-chloro-7-azaindole is provided as a representative example.

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
Data not available	-	-	-

Table 3: Representative ^{13}C NMR Data for 4-Chloro-7-azaindole

Note: Data for 4-chloro-7-azaindole is provided as a representative example.

Chemical Shift (δ) ppm	Assignment
Data not available	-

Table 4: Representative IR Spectroscopy Data for 4-Chloro-7-azaindole

Note: Data for 4-chloro-7-azaindole is provided as a representative example.

Wavenumber (cm^{-1})	Assignment
3300–2500 (broad)	N-H stretching
Further data not available	-

Experimental Protocols

The following sections detail the synthetic procedure for **4-iodo-7-azaindole** and general protocols for spectroscopic analysis.

Synthesis of 4-Iodo-7-Azaindole[1]

A mixture of 4-chloro-1H-pyrrolo[2,3-b]pyridine (12.9 g, 84.3 mmol) and sodium iodide (NaI) (40 g, 168 mmol) in acetonitrile (150 mL) is treated with the slow addition of acetyl chloride (12.6 mL, 176 mmol). The reaction mixture is stirred at 80°C for 4 days. Following this, the excess acetonitrile is removed by distillation under reduced pressure. The residue is then treated with 300 mL of 10% aqueous potassium carbonate (K_2CO_3) and extracted with dichloromethane (CH_2Cl_2) (3 x 100 mL). The combined organic phases are washed sequentially with 10% aqueous sodium bisulfite and saturated brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.

The crude product is dissolved in tetrahydrofuran (THF) (150 mL), and 1 M sodium hydroxide (NaOH) (100 mL) is added. The mixture is stirred at room temperature for 2 hours. The solvent is then evaporated under reduced pressure, and the residue is diluted with water and extracted with CH_2Cl_2 . The organic phase is washed with saturated saline, dried over anhydrous sodium sulfate, and concentrated. The resulting brown solid is purified by silica gel column chromatography and recrystallized from acetonitrile to give pure 4-iodo-1H-pyrrolo[2,3-b]pyridine.

General Protocol for NMR Spectroscopy[2]

A sample of the azaindole derivative (5-10 mg) is dissolved in a deuterated solvent (e.g., $CDCl_3$ or $DMSO-d_6$) (0.6-0.7 mL) and transferred to a 5 mm NMR tube. 1H and ^{13}C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for 1H). Data acquisition parameters, such as the number of scans, acquisition time, and relaxation delay, are optimized for the specific sample and instrument. Chemical shifts are typically referenced to the residual solvent peak.

General Protocol for IR Spectroscopy[3]

Infrared spectra can be obtained using an FT-IR spectrometer. For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. The spectrum is typically recorded over a range of 4000 to 400 cm^{-1} with a specified resolution (e.g., 2 cm^{-1}).

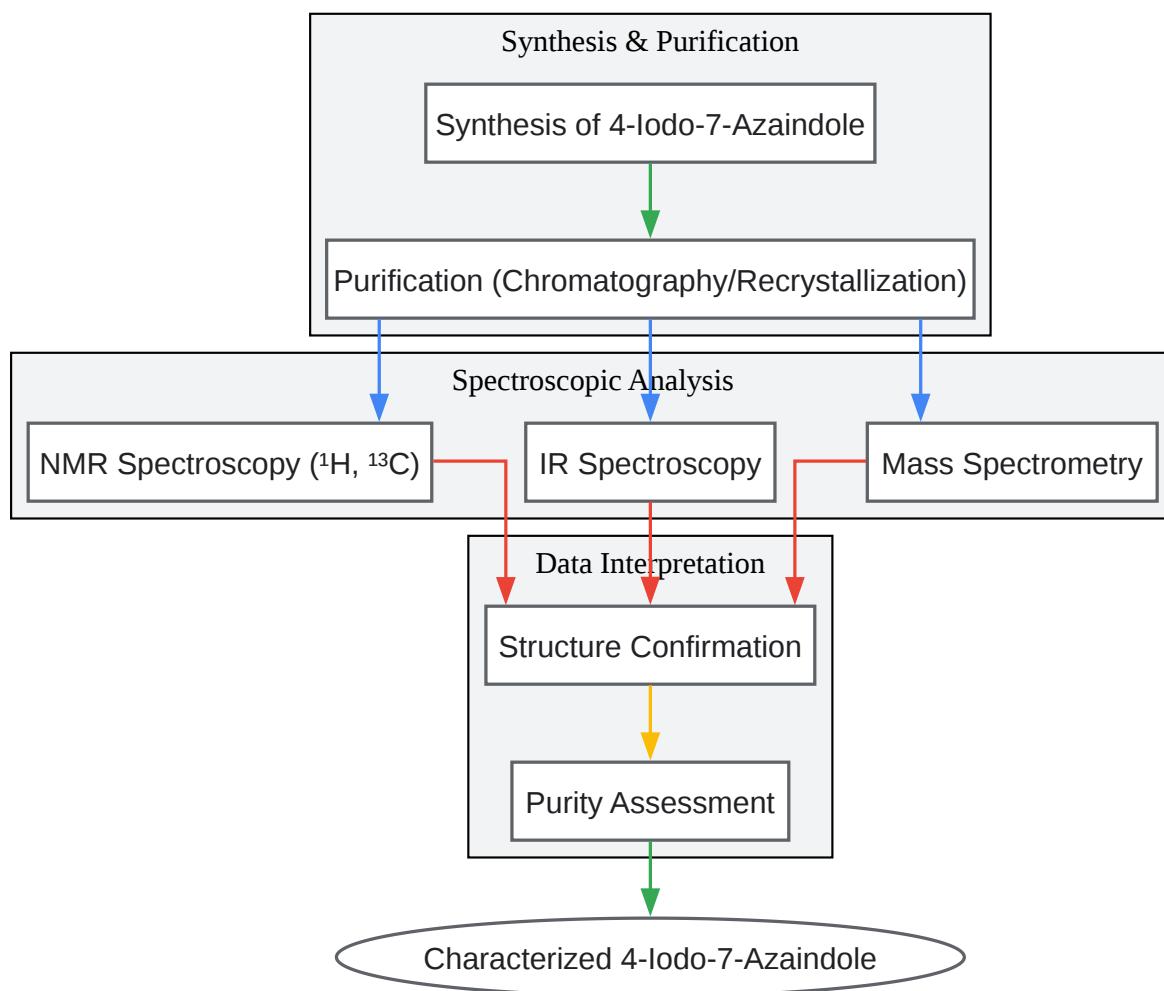
General Protocol for Mass Spectrometry[4]

Mass spectra are acquired using a mass spectrometer, often coupled with a chromatographic system like UPLC. Electrospray Ionization (ESI) in positive mode is a common technique for

azaindole derivatives. The sample is introduced into the ion source, and the mass-to-charge ratio of the resulting ions is measured.

Workflow and Structural Visualization

The following diagrams illustrate the general workflow for the spectroscopic characterization of a synthesized compound and the chemical structure of **4-iodo-7-azaindole**.



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Caption: General workflow for the synthesis and spectroscopic characterization of **4-Iodo-7-azaindole**.

Caption: Chemical structure of **4-Iodo-7-azaindole**.

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References

- 1. 4-Chloro-7-azaindole(55052-28-3) 1H NMR [m.chemicalbook.com]
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